molecular formula C15H12FN3 B4952953 2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline

2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline

Cat. No.: B4952953
M. Wt: 253.27 g/mol
InChI Key: RIYBJMLDAKOTCX-UHFFFAOYSA-N
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Description

2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a fluorine atom at the 2-position and a pyrazolyl group at the 4-position of the phenyl ring. It is a significant compound in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with a fluorinated benzene derivative to introduce the fluorine atom at the desired position.

    Coupling Reaction: Finally, the pyrazole derivative is coupled with aniline under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.

    Substitution Reactions: Halogenating agents, nucleophiles, and other reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline has various scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors or enzymes to modulate their activity.

    Inhibiting Enzymes: Inhibiting key enzymes involved in biological pathways, leading to therapeutic effects.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline can be compared with other similar compounds, such as:

    4-fluoro-2-(1H-pyrazol-3-yl)phenol: Another fluorinated phenylpyrazole with different substitution patterns.

    3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide: A compound with similar structural features but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and pyrazolyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c16-13-9-11(4-5-14(13)17)10-2-1-3-12(8-10)15-6-7-18-19-15/h1-9H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYBJMLDAKOTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C3=CC(=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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